Isopropyl 2-thiophenecarboxylate
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Overview
Description
Isopropyl 2-thiophenecarboxylate is an organic compound belonging to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl 2-thiophenecarboxylate can be synthesized through several methods. One common approach involves the reaction of thiophene with carbon tetrachloride (CCl4) in the presence of a base such as potassium hydroxide (KOH) and an alcohol like ethanol. This reaction leads to the formation of 2-trichloromethylthiophene, which undergoes alcoholysis to yield the desired ester .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of palladium-catalyzed carbonylation reactions. Thiophene can be carbonylated in the presence of palladium complexes and a cocatalyst such as mercury trifluoroacetate (Hg(CF3COO)2) to produce the ester .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromic acid or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Isopropyl 2-thiophenecarboxylate has a wide range of applications in scientific research:
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Thiophene-based compounds are being explored for their anti-inflammatory and analgesic properties.
Industry: It is used in the production of dyes, optical bleaching agents, and conducting polymers.
Mechanism of Action
The mechanism of action of isopropyl 2-thiophenecarboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . In medicinal applications, the compound may exert anti-inflammatory effects by modulating cytokine and chemokine recruitment .
Comparison with Similar Compounds
Isopropyl 2-thiophenecarboxylate can be compared with other thiophene derivatives such as:
- Methyl 2-thiophenecarboxylate
- Ethyl 2-thiophenecarboxylate
- 2,5-Thiophenedicarboxylic acid esters
Uniqueness: this compound is unique due to its specific ester group, which can influence its reactivity and applications. Compared to methyl and ethyl esters, the isopropyl group may provide different steric and electronic properties, affecting the compound’s behavior in chemical reactions and biological systems .
Properties
Molecular Formula |
C8H10O2S |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
propan-2-yl thiophene-2-carboxylate |
InChI |
InChI=1S/C8H10O2S/c1-6(2)10-8(9)7-4-3-5-11-7/h3-6H,1-2H3 |
InChI Key |
SEGKNRQPCDUXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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